4,6-Dichloro-2-hexylresorcinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-hexylresorcinol is a chemical compound belonging to the resorcinol family, characterized by the presence of two chlorine atoms and a hexyl group attached to the benzene ring. This compound is known for its antiseptic, anthelmintic, and local anesthetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-hexylresorcinol typically involves the chlorination of 2-hexylresorcinol. The process can be carried out using chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-2-hexylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones.
Substitution: Formation of various substituted resorcinol derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-hexylresorcinol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-hexylresorcinol involves several pathways:
Antiseptic Action: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Action: Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer Action: Functions as a histone deacetylase inhibitor, affecting gene expression and promoting apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-Hexylresorcinol: Shares similar antiseptic and anesthetic properties but lacks the chlorine atoms, making it less potent in some applications.
4,6-Dichlororesorcinol: Similar structure but without the hexyl group, leading to different solubility and reactivity profiles.
Uniqueness: 4,6-Dichloro-2-hexylresorcinol stands out due to its unique combination of chlorine atoms and a hexyl group, which enhances its antimicrobial and pharmacological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
17140-00-0 |
---|---|
Molekularformel |
C12H16Cl2O2 |
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
4,6-dichloro-2-hexylbenzene-1,3-diol |
InChI |
InChI=1S/C12H16Cl2O2/c1-2-3-4-5-6-8-11(15)9(13)7-10(14)12(8)16/h7,15-16H,2-6H2,1H3 |
InChI-Schlüssel |
BPZLJQOVLMHISV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C(=CC(=C1O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.